molecular formula C21H24N4O3S B2697999 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-(2-pyridinylmethyl)propanamide CAS No. 478040-54-9

2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-(2-pyridinylmethyl)propanamide

Cat. No. B2697999
CAS RN: 478040-54-9
M. Wt: 412.51
InChI Key: XQVUISADVBHOTP-UHFFFAOYSA-N
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Description

2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-(2-pyridinylmethyl)propanamide is a useful research compound. Its molecular formula is C21H24N4O3S and its molecular weight is 412.51. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Library Generation

Research into structurally diverse libraries through various chemical reactions, including alkylation and ring closure, highlights the importance of developing novel compounds with potential biological activities. These methods are crucial for generating new molecules that can be screened for various pharmacological properties (G. Roman, 2013).

Anticonvulsant Activity

The design and synthesis of new hybrid compounds derived from propanamides and butanamides, integrating chemical fragments from known antiepileptic drugs, showcase the potential for discovering new treatments for epilepsy. These compounds have demonstrated broad spectra of activity across preclinical seizure models, offering insights into the development of safer and more effective antiepileptic drugs (K. Kamiński et al., 2015; K. Kamiński et al., 2015).

Biological Studies

Studies on the biological evaluation of compounds, including their antimicrobial, anti-oxidant, and cytotoxic activities, demonstrate the utility of these molecules in various biological contexts. Such research is foundational in the search for new drugs with potential therapeutic applications (R. Zaky et al., 2016).

Herbicidal Activity

The synthesis and evaluation of compounds for herbicidal activity, particularly those incorporating pyrimidine and thiadiazole rings, illustrate the role of chemical research in developing new agrochemicals. These studies contribute to the discovery of compounds that can selectively control weed species, supporting agricultural productivity (Man‐Yun Liu & De-Qing Shi, 2014).

Cytotoxicity and Pharmacological Screening

The exploration of the cytotoxicity and pharmacological properties of various compounds, including their potential as analgesic and anticonvulsant agents, underlines the continuous effort in medicinal chemistry to find new therapeutic agents. These studies provide valuable insights into the mechanisms of action and therapeutic potential of novel compounds (A. Amr, 2005; Nehad A. Abd El-Latif et al., 2007).

properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c26-21(24-15-17-5-3-4-8-22-17)20(25-9-11-29(27,28)12-10-25)13-16-14-23-19-7-2-1-6-18(16)19/h1-8,14,20,23H,9-13,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVUISADVBHOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(CC2=CNC3=CC=CC=C32)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-(2-pyridinylmethyl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.